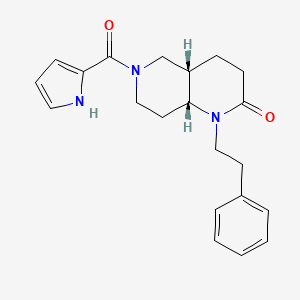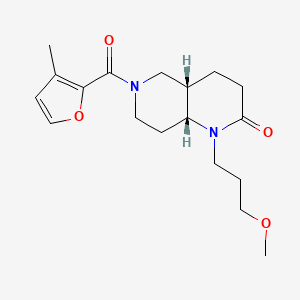![molecular formula C19H13Cl2NO2 B5399509 [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B5399509.png)
[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate is a chemical compound that features a quinoline ring substituted with a 3,4-dichlorophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Heck reaction, where 3,4-dichloroiodobenzene is coupled with the quinoline core in the presence of a palladium catalyst and a base.
Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group on the quinoline ring with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitrogen in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives of the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its mechanism of action and biological targets could lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound may inhibit enzymes involved in DNA replication or repair, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate features a quinoline ring and an acetate ester, which confer unique chemical properties. The presence of the ethenyl group allows for additional functionalization and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-18-4-2-3-14-7-9-15(22-19(14)18)8-5-13-6-10-16(20)17(21)11-13/h2-11H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBSOWOUXZMFD-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5399426.png)
![2-({2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5399443.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridine-2-carboxamide](/img/structure/B5399485.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399487.png)
![2-Methyl-2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B5399490.png)
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5399491.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-(4-benzyl-1-piperazinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5399506.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5399520.png)


![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B5399534.png)
